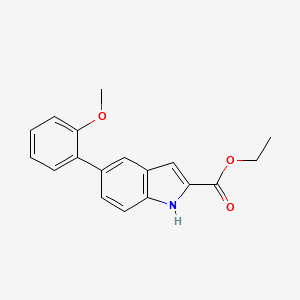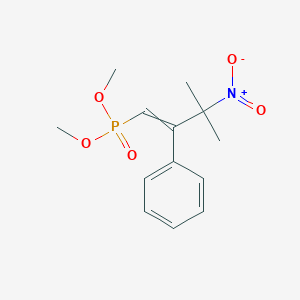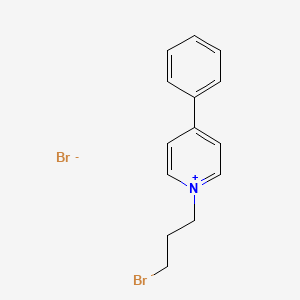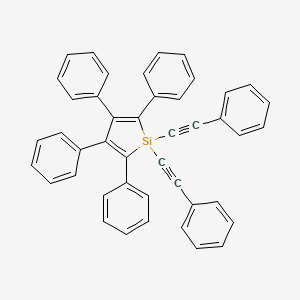![molecular formula C23H48ClNO B14225709 1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride CAS No. 828933-62-6](/img/structure/B14225709.png)
1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and research applications. The compound’s structure includes a long hydrophobic dodecyl chain and a hydrophilic ammonium group, making it effective in reducing surface tension in aqueous solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride typically involves the quaternization of N,N-dimethyl-1-dodecanamine with a suitable alkylating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of high-purity reagents and controlled reaction conditions to minimize impurities. The final product is often subjected to rigorous quality control measures, including spectroscopic analysis and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles such as hydroxide, bromide, or iodide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form dodecylamine and cyclooctanol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium bromide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of dodecylamine derivatives.
Oxidation: Formation of dodecanamide or dodecanoic acid.
Reduction: Formation of primary or secondary amines.
Applications De Recherche Scientifique
1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other vesicular systems for drug delivery.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic dodecyl chain interacts with hydrophobic surfaces, while the hydrophilic ammonium group interacts with water molecules. This dual interaction reduces surface tension and enhances the solubility of hydrophobic substances in aqueous solutions. The molecular targets include cell membranes and lipid bilayers, where the compound can disrupt membrane integrity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Dodecanamine, N,N-dimethyl-: Similar structure but lacks the cyclooctyloxy group.
Dodecyltrimethylammonium chloride: Similar quaternary ammonium structure but with different alkyl groups.
Cetyltrimethylammonium chloride: Longer alkyl chain (hexadecyl) compared to dodecyl.
Uniqueness
1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride is unique due to the presence of the cyclooctyloxy group, which imparts distinct physicochemical properties. This group enhances the compound’s ability to form stable micelles and vesicles, making it particularly useful in drug delivery and other applications requiring stable colloidal systems.
Propriétés
Numéro CAS |
828933-62-6 |
|---|---|
Formule moléculaire |
C23H48ClNO |
Poids moléculaire |
390.1 g/mol |
Nom IUPAC |
cyclooctyloxymethyl-dodecyl-dimethylazanium;chloride |
InChI |
InChI=1S/C23H48NO.ClH/c1-4-5-6-7-8-9-10-11-15-18-21-24(2,3)22-25-23-19-16-13-12-14-17-20-23;/h23H,4-22H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
AXUNGMVXAFDVFT-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)COC1CCCCCCC1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14225631.png)


![1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14225645.png)

![1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane](/img/structure/B14225653.png)

![(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol](/img/structure/B14225676.png)

![2-(4-Methoxyphenyl)-1-[(prop-2-yn-1-yl)oxy]-1H-benzimidazole](/img/structure/B14225686.png)
![Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14225691.png)
![[(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene](/img/structure/B14225697.png)
![N-[5-(Methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14225704.png)
![2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14225710.png)
